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molecular formula C6H3Cl2N3 B559687 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 90213-66-4

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B559687
M. Wt: 188.01 g/mol
InChI Key: GHXBPCSSQOKKGB-UHFFFAOYSA-N
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Patent
US09346812B2

Procedure details

A 50-L jacketed reactor was charged with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (950 g, 5053 mmol) and DCM (16 L). The resulting tan suspension was cooled to 16° C., and N-iodosuccinimide (1598 g, 7104 mmol) was added portionwise over 20 min. The reaction mixture was stirred at room temperature for 16 h, after which time TLC analysis (2:1 hexanes/ethyl acetate) indicated complete reaction. The resulting precipitate was filtered, washed with DCM (3×1.5 L), and dried under reduced pressure at 40° C. for 64 h to afford 1447 g (Yield: 91%) of target compound as a beige solid. MS (ESI) m/z 314.0 [M+1]+.
Quantity
950 g
Type
reactant
Reaction Step One
Name
Quantity
16 L
Type
solvent
Reaction Step One
Quantity
1598 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([Cl:11])[C:5]2[CH:10]=[CH:9][NH:8][C:6]=2[N:7]=1.[I:12]N1C(=O)CCC1=O>C(Cl)Cl>[Cl:1][C:2]1[N:3]=[C:4]([Cl:11])[C:5]2[C:10]([I:12])=[CH:9][NH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
950 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)NC=C2)Cl
Name
Quantity
16 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1598 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
16 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with DCM (3×1.5 L)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 40° C. for 64 h
Duration
64 h
CUSTOM
Type
CUSTOM
Details
to afford 1447 g (Yield: 91%) of target compound as a beige solid

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC=1N=C(C2=C(N1)NC=C2I)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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